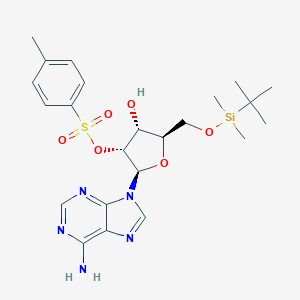
Adenosine, 5'-O-((1,1-dimethylethyl)dimethylsilyl)-, 2'-(4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate is a complex organic compound that features a variety of functional groups, including an aminopurine moiety, a tert-butyl(dimethyl)silyl group, and a 4-methylbenzenesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the starting material are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected sugar is then glycosylated with 6-aminopurine using a suitable glycosyl donor and promoter.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated purification systems to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aminopurine moieties.
Reduction: Reduction reactions can target the sulfonate ester group, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the aminopurine moiety of the compound is of particular interest due to its similarity to nucleotides. This makes the compound useful in the study of DNA and RNA interactions, as well as in the development of nucleotide analogs for therapeutic applications.
Medicine
In medicine, the compound’s potential as a prodrug is being explored. The tert-butyl(dimethyl)silyl group can be used to protect active pharmaceutical ingredients, enhancing their stability and bioavailability.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate involves its interaction with various molecular targets. The aminopurine moiety can interact with nucleotide-binding proteins, affecting processes such as DNA replication and transcription. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-hydroxymethyl-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate: Lacks the tert-butyl(dimethyl)silyl group, resulting in different chemical properties.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] acetate: Contains an acetate group instead of the 4-methylbenzenesulfonate group, leading to different reactivity.
[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyldimethylsilyl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate: Contains a phosphate group, which significantly alters its biological activity.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group in [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate imparts unique chemical stability and reactivity, making it distinct from other similar compounds. This group also enhances the compound’s potential for use in various applications, including as a prodrug or in material science.
Propiedades
Número CAS |
115094-43-4 |
|---|---|
Fórmula molecular |
C23H33N5O6SSi |
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H33N5O6SSi/c1-14-7-9-15(10-8-14)35(30,31)34-19-18(29)16(11-32-36(5,6)23(2,3)4)33-22(19)28-13-27-17-20(24)25-12-26-21(17)28/h7-10,12-13,16,18-19,22,29H,11H2,1-6H3,(H2,24,25,26)/t16-,18-,19-,22-/m1/s1 |
Clave InChI |
UECWDUYKBZLPTO-WGQQHEPDSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















